

Technical Guide: (2S)-1,1-dimethoxypropan-2-amine

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Compound of Interest

Compound Name: (2S)-1,1-dimethoxypropan-2-amine

Cat. No.: B042682

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine is a chiral amine of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its stereochemistry and functional groups make it a valuable synthon for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

It is important to note that while the racemic mixture, 1,1-dimethoxypropan-2-amine, is assigned the CAS number 57390-38-2, a specific CAS number for the (2S)-enantiomer is not readily found in public databases.^[1] This guide will therefore focus on the properties of the racemate and relevant synthetic methodologies for obtaining the enantiomerically pure form. For comparative purposes, data for the closely related chiral compound, (S)-(+)-1-methoxy-2-propylamine, is also included.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,1-dimethoxypropan-2-amine and the related (S)-(+)-1-methoxy-2-propylamine. Data for the specific (2S)-enantiomer is expected to be very similar to the racemate, with the exception of optical activity.

Property	1,1-Dimethoxypropan-2-amine (Racemate)	(S)-(+)-1-methoxy-2-propylamine
CAS Number	57390-38-2[1]	99636-32-5
Molecular Formula	C5H13NO2[1]	C4H11NO
Molecular Weight	119.16 g/mol [1]	89.14 g/mol
Boiling Point	149.3°C at 760 mmHg[1]	92-94°C at 68 mmHg
Density	0.929 g/cm ³ [1]	0.844 g/cm ³
Flash Point	44.1°C[1]	9°C
Water Solubility	Not specified, but likely soluble	Fully miscible
Appearance	Not specified	Colorless to light yellow liquid

Synthesis and Experimental Protocols

The synthesis of **(2S)-1,1-dimethoxypropan-2-amine** can be approached through asymmetric synthesis or by resolution of the racemic mixture. A common precursor for the racemic synthesis is 1,1-dimethoxypropan-2-one (CAS: 6342-56-9).

Experimental Protocol: Reductive Amination of 1,1-dimethoxypropan-2-one (Racemic)

This protocol describes a general procedure for the synthesis of 1,1-dimethoxypropan-2-amine via reductive amination of the corresponding ketone.

Materials:

- 1,1-dimethoxypropan-2-one
- Ammonia (or an ammonium salt such as ammonium acetate)
- A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

- An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
- Acid and base for workup (e.g., HCl, NaOH)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Dissolve 1,1-dimethoxypropan-2-one in the chosen solvent in a reaction vessel.
- Add the ammonia source. If using ammonia gas, it can be bubbled through the solution. If using an ammonium salt, it should be added directly to the mixture.
- Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
- Cool the reaction mixture in an ice bath and slowly add the reducing agent.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction by carefully adding an aqueous acid solution.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
- Make the aqueous layer basic by adding a concentrated base solution (e.g., NaOH) until a pH greater than 10 is achieved.
- Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
- Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield the crude 1,1-dimethoxypropan-2-amine.
- The crude product can be purified by distillation.

Strategies for Enantioselective Synthesis

Achieving the desired (2S)-enantiomer requires an asymmetric approach. Two common strategies are:

- **Chiral Auxiliary-Mediated Synthesis:** The ketone precursor can be reacted with a chiral auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the desired chiral amine.
- **Biocatalytic Reductive Amination:** The use of enzymes, such as amine dehydrogenases (AmDHs) or transaminases, can provide a highly enantioselective route to the desired amine. For example, a transaminase can be used to convert 1,1-dimethoxypropan-2-one to **(2S)-1,1-dimethoxypropan-2-amine** using a suitable amine donor.

Applications in Drug Development

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The **(2S)-1,1-dimethoxypropan-2-amine** moiety can be incorporated into larger molecules to impart specific stereochemistry, which is often crucial for biological activity and selectivity. The amine group provides a handle for further chemical modifications, such as amide bond formation, alkylation, or arylation, allowing for the construction of diverse molecular scaffolds.

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the precursor to the potential application of **(2S)-1,1-dimethoxypropan-2-amine** in drug discovery.

Caption: Synthetic workflow and application in drug discovery.

Safety and Handling

As with all chemicals, **(2S)-1,1-dimethoxypropan-2-amine** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) for 1,1-dimethoxypropan-2-amine (CAS 57390-38-2).

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References

- 1. 1,1-Dimethoxypropan-2-amine | lookchem [lookchem.com]
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